N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-phenoxypropanamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Some thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , and others have demonstrated potent cytotoxic effects on human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the phenoxypropanamide moiety. One common method involves the use of 2-aminobenzothiazole, 4-(methylthio)benzoyl chloride, and 3-phenoxypropanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is unique due to the presence of the methylthio group, which can undergo specific chemical reactions that other benzothiazole derivatives may not. This functional group also contributes to its distinct biological activities .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 344.5 g/mol
This compound features a benzothiazole core, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzothiazole derivatives, including our compound of interest. The results indicated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the zone of inhibition (in mm) for selected bacterial strains:
Compound Name | Concentration (mM) | E. coli | S. aureus | B. subtilis | S. epidermidis |
---|---|---|---|---|---|
This compound | 8 | 10 | 12 | 9 | 8 |
Control | - | 0 | 0 | 0 | 0 |
The compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of key bacterial enzymes or disruption of cell wall synthesis. Benzothiazole derivatives are known to interfere with folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS), leading to bacteriostatic effects .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of benzothiazole derivatives. Research indicates that compounds with a similar structure can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Antitumor Effects
A recent study investigated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-13-8-5-9-14-16(13)19-17(23-14)18-15(20)10-11-21-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXKPTWWSAUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.